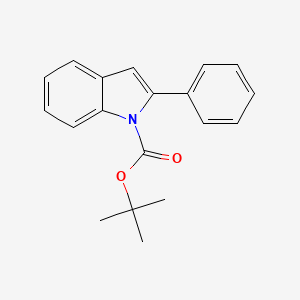

tert-Butyl 2-phenyl-1H-indole-1-carboxylate

Description

tert-Butyl 2-phenyl-1H-indole-1-carboxylate is a heterocyclic organic compound featuring an indole core substituted with a phenyl group at the 2-position and a tert-butyl carboxylate ester at the 1-position. The tert-butyl group acts as a protective moiety, enhancing stability during synthetic processes such as cross-coupling reactions or functional group transformations . Indole derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and tunable electronic properties. This compound’s structural uniqueness lies in the spatial arrangement of its substituents, which influences reactivity, crystallinity, and intermolecular interactions .

Structure

3D Structure

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

tert-butyl 2-phenylindole-1-carboxylate |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)20-16-12-8-7-11-15(16)13-17(20)14-9-5-4-6-10-14/h4-13H,1-3H3 |

InChI Key |

HWJICEIZCFUKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Regiospecific Synthesis

A widely used method involves palladium-catalyzed coupling reactions to install the phenyl group at the 2-position of the indole ring. For example, a reaction of an indole precursor with phenylacetylene under Pd(OAc)2 catalysis, in the presence of BINAP ligand and cesium carbonate base, in toluene at elevated temperatures (around 110 °C), yields 2-phenylindole intermediates. The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions. After completion, the crude product is purified by silica gel chromatography to afford the 2-phenylindole intermediate in moderate to good yields (~60%).

| Reagents/Conditions | Details |

|---|---|

| Catalyst | Pd(OAc)2 (5 mol%) |

| Ligand | BINAP (10 mol%) |

| Base | Cs2CO3 (2 equiv) |

| Solvent | Toluene |

| Temperature | 110 °C |

| Atmosphere | Argon or nitrogen |

| Reaction time | ~2 hours |

| Yield | ~60% |

Boc Protection of Indole Nitrogen

Reaction with Di-tert-butyl Dicarbonate

The Boc protection step involves reacting the 2-phenylindole intermediate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The reaction is typically performed in dry tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction time ranges from 6 to 12 hours, after which the reaction mixture is quenched with aqueous sodium bicarbonate solution, extracted with ethyl acetate, washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the tert-butyl carbamate-protected indole.

| Reagents/Conditions | Details |

|---|---|

| Reagent | Di-tert-butyl dicarbonate (2 equiv) |

| Catalyst | 4-Dimethylaminopyridine (1.5 equiv) |

| Solvent | Dry THF or DCM |

| Temperature | Room temperature |

| Reaction time | 6–12 hours |

| Workup | Saturated NaHCO3 wash, extraction with ethyl acetate |

| Purification | Silica gel flash chromatography |

| Yield | Moderate to excellent (varies by substrate) |

Alternative Synthetic Routes

Direct C-H Arylation Followed by Boc Protection

Another approach involves direct C-H arylation of indole with phenylboronic acid catalyzed by Pd(OAc)2 and 2,9-dimethyl-1,10-phenanthroline ligand in 1,2-dichloroethane (DCE) at 80 °C under air. After completion, the product is isolated and subjected to Boc protection as described above.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Indole + phenylboronic acid, Pd(OAc)2 (20 mol%), 2,9-dimethyl-1,10-phenanthroline (20 mol%), DCE, 80 °C, air | 2-Phenylindole intermediate |

| 2 | Boc2O, DMAP, dry THF, room temperature, 6 h | This compound |

Representative Experimental Procedure (Summary)

| Step | Procedure |

|---|---|

| 1 | In an oven-dried Schlenk tube under argon, mix indole precursor, Pd(OAc)2, BINAP, Cs2CO3, and phenylacetylene in toluene. Heat at 110 °C for 2 hours. |

| 2 | Cool the reaction, remove solvent under reduced pressure, purify by silica gel chromatography to isolate 2-phenylindole. |

| 3 | Dissolve 2-phenylindole in dry THF, add DMAP and di-tert-butyl dicarbonate, stir at room temperature for 6–12 hours. |

| 4 | Quench with saturated NaHCO3, extract with ethyl acetate, wash, dry, concentrate, and purify by flash chromatography to obtain this compound. |

Research Findings and Yields

- The palladium-catalyzed coupling step generally provides yields in the range of 50–70% depending on substrate purity and reaction conditions.

- Boc protection is typically high yielding (70–90%) and proceeds cleanly under mild conditions.

- The overall synthetic route is efficient and amenable to scale-up due to mild reaction conditions and straightforward purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Pd-catalyzed coupling + Boc protection | Pd(OAc)2, BINAP, Cs2CO3, phenylacetylene, toluene, 110 °C; then Boc2O, DMAP, THF, rt | 50–70% (coupling), 70–90% (Boc) | Most common, well-established method |

| Direct C-H arylation + Boc protection | Pd(OAc)2, phenylboronic acid, 2,9-dimethyl-1,10-phenanthroline, DCE, 80 °C; then Boc2O, DMAP, THF, rt | Moderate to good | Alternative route, avoids alkynes |

This detailed overview consolidates the preparation methods of this compound from multiple authoritative sources, emphasizing palladium-catalyzed coupling and Boc protection strategies. The protocols are robust, reproducible, and suitable for synthetic organic chemistry applications involving indole derivatives.

Chemical Reactions Analysis

Halogenation and Cross-Coupling

The indole scaffold undergoes regioselective halogenation and subsequent cross-coupling:

-

Bromination : N-Bromosuccinimide (NBS) in THF selectively brominates the C3 position (75% yield) .

-

Negishi Coupling : Brominated derivatives react with Pd(PPh₃)₄ and arylboronic acids under Suzuki–Miyaura conditions to introduce aryl groups at C3 .

Table 1: Halogenation and Coupling Yields

| Reaction | Conditions | Yield (%) | Ref. |

|---|---|---|---|

| C3 Bromination | NBS, THF, 25°C, 1 h | 75 | |

| Suzuki Coupling (C3-Ph) | Pd(PPh₃)₄, dioxane, 100°C | 82 |

Decarboxylative Functionalization

The tert-butyl ester undergoes decarboxylation under thermal or acidic conditions:

-

Decarboxylative Chlorination : Treatment with tert-butyl hypochlorite (tBuOCl) in chloroform introduces chlorine at C2/C3 positions, yielding 2,3-dichloroindoles (68–89% yield) .

Mechanistic Insight :

The reaction proceeds via radical intermediates, with tBuOCl acting as both oxidant and chlorine source. The tert-butyl ester facilitates decarboxylation, enabling C–H functionalization .

Catalytic C–H Arylation

Pd(II)-catalyzed C–H arylation at C3 or C5 positions has been demonstrated using aryl iodides:

-

Conditions : Pd(OAc)₂ (5 mol%), BINAP (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C .

-

Scope : Electron-deficient aryl iodides show higher reactivity (e.g., 4-NO₂-C₆H₄I: 85% yield vs. 4-MeO-C₆H₄I: 52% yield) .

Hydrolysis and Rearrangement

Controlled hydrolysis of the Boc group enables access to intermediates for further derivatization:

-

Hydrolysis : NaOH in THF/water cleaves the ester to yield 2-phenylindole-1-carboxylic acid (88% yield) .

-

Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) generates isocyanate intermediates, which rearrange to form urea derivatives .

Stability and Reaction Optimization

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of indole, including tert-butyl 2-phenyl-1H-indole-1-carboxylate, exhibit promising antitumor properties. For instance, modifications to the indole structure have led to compounds with significant activity against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity through in vivo studies. In one study, derivatives synthesized from tert-butyl 2-amino phenylcarbamate demonstrated notable inhibition of inflammation comparable to standard drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory conditions.

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its ability to participate in cyclization reactions allows for the formation of more complex cyclic structures, which are often required in pharmaceutical development.

Example Reactions

- Cyclization Reactions : The compound can undergo cyclization to yield various indole derivatives, enhancing its utility in synthesizing biologically active molecules.

- Functionalization : It can be used as a precursor for further functionalization, leading to derivatives with tailored biological activities.

Antitubercular Activity

Recent research has explored the antitubercular properties of N-phenylindole derivatives, highlighting that structural modifications can enhance activity against Mycobacterium tuberculosis. Compounds derived from this compound have shown promising results with minimal inhibitory concentrations (MIC) indicating strong antitubercular activity .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of indole derivatives have revealed that specific substitutions on the indole ring significantly affect their biological activities. This emphasizes the importance of this compound as a scaffold for designing new compounds with enhanced efficacy .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Compounds

A series of compounds based on tert-butyl 2-amino phenylcarbamate were synthesized and evaluated for anti-inflammatory effects using carrageenan-induced edema models. The results indicated that certain derivatives exhibited over 50% inhibition of inflammation within hours, showcasing the therapeutic potential of these compounds derived from this compound .

Case Study 2: Antitubercular Activity Assessment

In a study assessing thirty-six N-phenylindole derivatives for antitubercular activity, several compounds derived from this compound were identified with MIC values as low as 0.125 µg/mL against Mycobacterium tuberculosis, indicating strong potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Positioning

Key analogs differ in substituent positions on the indole ring:

- This positional difference may enhance solubility in polar solvents .

- tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS 1394899-06-9): Bromine (electron-withdrawing) and methoxy (electron-donating) groups introduce regioselective reactivity, enabling nucleophilic substitutions at the formyl group .

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| tert-Butyl 2-phenyl-1H-indole-1-carboxylate | Not provided | C₁₉H₁₉NO₂ | 293.36 | Phenyl (C2), tert-butyl (N1) |

| tert-Butyl 5-phenyl-1H-indole-1-carboxylate | 361457-96-7 | C₁₉H₁₉NO₂ | 293.36 | Phenyl (C5), tert-butyl (N1) |

| tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate | 1394899-06-9 | C₁₅H₁₅BrNO₄ | 354.20 | Br (C4), CHO (C3), OMe (C7) |

Crystallographic and Hydrogen-Bonding Behavior

- This compound : Crystallographic data (unavailable in evidence) would likely show π-π stacking between phenyl and indole rings, with hydrogen bonds involving the carboxylate oxygen .

- tert-Butyl 5-phenyl-1H-indole-1-carboxylate : The 5-phenyl isomer may exhibit weaker intermolecular interactions due to reduced steric alignment, affecting melting points .

- tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate : Bromine and methoxy groups could create halogen bonds and methoxy-O···H interactions, enhancing thermal stability .

Biological Activity

Receptor Interactions

tert-Butyl 2-phenyl-1H-indole-1-carboxylate, like many indole derivatives, has been found to interact with multiple receptors. These interactions contribute to its diverse biological effects. The compound's ability to bind to various receptors suggests its potential for broad pharmacological applications.

The mode of action of this compound can vary depending on the specific biological target it interacts with. Its indole structure plays a crucial role in its biological activity, as indoles are known to be important pharmacophores in many bioactive molecules.

Anticancer Potential

Research has shown that this compound and its derivatives exhibit anticancer properties. A study involving a panel of 12 human tumor cell lines demonstrated significant antiproliferative activity .

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| RXF 486 | 1.143 |

Anti-inflammatory Activity

Indole derivatives, including this compound, have shown promise as anti-inflammatory agents. This activity is likely due to their ability to modulate inflammatory pathways and inhibit pro-inflammatory mediators.

Neuroprotective Effects

Some indole derivatives have demonstrated neuroprotective properties. While specific data for this compound is limited, related compounds have shown promise in this area .

Case Study: Cerebral Ischemia Protection

A study on a novel indole derivative (Compound 1) structurally similar to this compound demonstrated protective effects against hypoxic-ischemic brain injury . The compound:

- Alleviated hypoxia/reoxygenation injury in astrocytes

- Improved cell viability

- Reduced LDH leakage rate

- Decreased intracellular glucose content and post-ischemic ROS levels

- Improved cellular energy metabolism

- Inhibited apoptosis and expression of apoptosis-related proteins

While this study focused on a related compound, it suggests potential neuroprotective applications for this compound that warrant further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- The indole core is essential for its biological activities

- The phenyl substituent at the 2-position enhances its interactions with biological targets

- The tert-butyl group increases lipophilicity, potentially improving its pharmacokinetic properties

Future Research Directions

Given the diverse biological activities of indole derivatives, future research on this compound could focus on:

- Detailed receptor binding studies to elucidate its specific targets

- In vivo studies to confirm its anticancer and anti-inflammatory effects

- Investigation of its potential neuroprotective properties

- Development of novel derivatives with enhanced biological activities

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 2-phenyl-1H-indole-1-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves Boc protection of the indole nitrogen. A representative route includes:

Indole Functionalization : Reacting 2-phenyl-1H-indole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to introduce the tert-butyl carboxylate group .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

Intermediate Characterization :

- NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ ~1.3 ppm in H NMR) and indole aromatic protons (δ 6.5–8.0 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₉NO₂).

Q. How is X-ray crystallography applied to confirm the structure of this compound?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

Structure Refinement :

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Storage : Keep in airtight containers at –20°C to prevent decomposition .

Handling :

- Use explosion-proof equipment and ground metal containers during transfers to mitigate electrostatic risks .

- Work under inert atmosphere (N₂/Ar) if reactive intermediates are involved.

Waste Disposal : Neutralize acidic byproducts (e.g., from Boc deprotection) before aqueous disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of tert-Butyl-substituted indoles?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to influence Boc group positioning .

Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl₂) for directing electrophilic substitution on the indole ring .

Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC at varying temperatures (0°C to reflux) to trap intermediates .

Q. How are crystallographic data contradictions (e.g., disorder in the tert-butyl group) resolved during refinement?

Methodological Answer:

Disorder Modeling : Split the tert-butyl group into multiple conformers using PART instructions in SHELXL .

Restraints : Apply geometric (DFIX, SIMU) and thermal (ISOR) restraints to stabilize refinement .

Validation : Cross-check with R₁ (≤5%), wR₂, and goodness-of-fit (GOF ≈1.0) metrics .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Methodological Answer:

Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., motifs as chains) .

Packing Efficiency : Calculate void volumes (PLATON) to assess how tert-butyl groups influence lattice stability .

Solubility Implications : Correlate hydrogen-bond density with dissolution kinetics in solvents like DMSO .

Q. What strategies mitigate solubility challenges during catalytic applications of this compound?

Methodological Answer:

Co-solvent Systems : Blend THF with ionic liquids (e.g., [BMIM][PF₆]) to enhance solubility .

Derivatization : Introduce polar groups (e.g., –NO₂, –OH) on the phenyl ring while retaining Boc protection .

Nanoformulation : Encapsulate in cyclodextrins or liposomes for aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.